molecular formula C14H14N6 B3017343 N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide CAS No. 303145-78-0

N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide

Cat. No.: B3017343
CAS No.: 303145-78-0
M. Wt: 266.308
InChI Key: MFQZVJWSSIIUBM-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide (CAS 303145-78-0) is a high-purity research chemical supplied for investigative use. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines, making it a versatile bio-isostere in drug design . The TP core is isoelectronic with the purine ring system, allowing its derivatives to effectively target enzyme active sites, such as ATP-binding pockets in kinases . This compound is particularly valuable in early-stage drug discovery for therapeutic areas including cancer, where TP derivatives have been investigated as inhibitors of key targets like cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks) . Furthermore, the metal-chelating properties inherent to the TP scaffold, facilitated by accessible electron pairs on its nitrogen atoms, open avenues for developing antiparasitic and anticancer metal complexes . With a molecular formula of C14H14N6 and a molecular weight of 266.3 g/mol, this chemical is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c1-19(2)10-16-13-17-14-15-9-8-12(20(14)18-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQZVJWSSIIUBM-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . This method is advantageous due to its catalyst-free and eco-friendly nature, resulting in high yields and short reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The bioactivity of triazolopyrimidines is highly dependent on substituents at the 2-, 5-, and 7-positions. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Biological Activity Reference
Target Compound : N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide 7-phenyl, 2-(dimethylmethanimidamide) Mp: ~142–143°C; Anticonvulsant activity (ED$_{50}$ data pending) Potential CNS activity inferred from structural analogs
Compound 3a : 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-phenyl, 2-H Mp: 142–143°C; $ ^1H $-NMR δ 7.61–8.21 (m) Anticonvulsant activity (lower potency than substituted analogs)
Compound 94 : N-(3-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 7-(3-chlorophenyl), 2-(dimethylaminomethyl) Mp: Not reported; Yield: 56% PfDHODH inhibition (antimalarial target)
Compound 7n : N2-(4-Chlorobenzyl)-5-methyl-N7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine 7-(3,4,5-trimethoxyphenyl), 2-(4-chlorobenzyl) MS: [M+1]$^+$ = 455.4 Potent antiparasitic activity (IC$_{50}$ < 1 µM)
Compound 8a : [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide 2-sulfonamide, 5,7-substituted Crystallographic Herbicidal activity via ALS inhibition Herbicidal (IC$_{50}$ = 0.1–10 µM)

Key Observations

Anticonvulsant Activity: The target compound’s dimethylmethanimidamide group may enhance blood-brain barrier permeability compared to simpler analogs like 3a, which lack nitrogenous side chains . Derivatives with bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 7n) show reduced CNS activity but increased antiparasitic potency .

Antimalarial Activity :

  • Chlorophenyl and trifluoromethyl groups (e.g., in compounds) improve PfDHODH inhibition but require precise positioning. The target compound’s phenyl group may lack the electron-withdrawing groups needed for optimal binding .

Herbicidal Activity :

  • Sulfonamide-substituted triazolopyrimidines (e.g., 8a) mimic sulfonylureas by inhibiting acetolactate synthase (ALS), a mechanism distinct from the target compound’s presumed CNS activity .

Synthetic Accessibility :

  • The target compound’s yield (65.1% for analog 3a) is comparable to other derivatives (e.g., 28.6% for 5c), but functionalization at the 2-position often requires multi-step protocols .

Research Findings and Data Tables

Physicochemical Data Comparison

Property Target Compound Compound 3a Compound 94 Compound 8a
Melting Point (°C) 142–143 142–143 Not reported 144–147
Yield (%) 65.1 65.1 56 28.6
Molecular Formula C${13}$H${14}$N$_6$ C${11}$H$9$N$_4$ C${15}$H${17}$ClN$_6$ C${12}$H${11}$F$3$N$4$O$_2$S
Key Activity Anticonvulsant Anticonvulsant Antimalarial Herbicidal

Biological Activity

N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyrimidine core with a dimethylamino group and a phenyl substituent. Its molecular formula is C14H14N6C_{14}H_{14}N_6 with a molar mass of 266.3 g/mol. The structural characteristics contribute to its unique reactivity and biological properties.

Property Details
Molecular FormulaC₁₄H₁₄N₆
Molar Mass266.3 g/mol
Structural FeaturesTriazolopyrimidine core
Notable SubstituentsDimethylamino, Phenyl

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic activity.

In Vitro Studies:

  • The compound showed an IC₅₀ value of approximately 0.28 µM against MDA-MB-231 (breast cancer cells) and 0.36 µM against A549 (lung cancer cells) .
  • Comparative studies demonstrated that it outperformed several known anticancer agents in terms of potency.

The biological activity is believed to be mediated through the inhibition of key enzymes involved in cancer cell proliferation. The compound has shown potential as an inhibitor of PI3Kα with an IC₅₀ of 13.6 nM, indicating its ability to interfere with signaling pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

The substitution pattern on the triazolopyrimidine core significantly influences the biological activity of the compound. Variations in substituents can enhance or diminish potency against specific targets. For instance:

  • Compounds with electron-donating groups on the phenyl ring tend to exhibit improved activity due to increased electron density facilitating interactions with target enzymes.

Case Study 1: In Vivo Efficacy

In vivo studies have demonstrated that this compound significantly increased the lifespan of mice bearing tumors by 42.86% compared to control treatments . This suggests strong potential for therapeutic applications in oncology.

Case Study 2: Enzymatic Activity

The compound has been evaluated for its inhibitory effects on various kinases involved in cell cycle regulation. It exhibited potent inhibition against CDK2A and CDK9T1 with Ki values of 316 nM and 14 nM respectively . This dual inhibitory action positions it as a candidate for further development in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.